molecular formula C30H29F3N2O8 B1192940 HMRef-ßGlcNAc

HMRef-ßGlcNAc

Cat. No.: B1192940
M. Wt: 602.5632
InChI Key: FSIUJDQDHXFGHZ-XHVVPFFOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HMRef-βGlcNAc is a fluorescent probe designed for β-hexosaminidase (HEX) activity detection, particularly in cancer diagnostics. Developed in 2016, this probe leverages the HMRef (High Mannose-Responsive Fluorescent) scaffold, which undergoes enzyme-specific activation via cleavage of the β-N-acetylglucosamine (GlcNAc) moiety . Its structure consists of a fluorophore linked to GlcNAc through a β-glycosidic bond; enzymatic hydrolysis by HEX releases the fluorophore, generating a detectable signal.

HMRef-βGlcNAc has been validated in human colorectal cancer (CRC) specimens, where HEX isoforms (HEXA and HEXB) are overexpressed. It enables rapid visualization of HEX-positive tumors with high spatial resolution, making it a valuable tool for intraoperative margin assessment and early cancer detection . The probe’s design capitalizes on the elevated glycosidase activity in tumor microenvironments, a hallmark of many cancers.

Properties

Molecular Formula

C30H29F3N2O8

Molecular Weight

602.5632

IUPAC Name

N-((2S,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-((3'-((2,2,2-trifluoroethyl)amino)-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)tetrahydro-2H-pyran-3-yl)acetamide

InChI

InChI=1S/C30H29F3N2O8/c1-15(37)35-25-27(39)26(38)24(12-36)43-28(25)41-18-7-9-21-23(11-18)42-22-10-17(34-14-29(31,32)33)6-8-20(22)30(21)19-5-3-2-4-16(19)13-40-30/h2-11,24-28,34,36,38-39H,12-14H2,1H3,(H,35,37)/t24-,25-,26-,27-,28-,30?/m1/s1

InChI Key

FSIUJDQDHXFGHZ-XHVVPFFOSA-N

SMILES

CC(N[C@H]1[C@H](OC2=CC3=C(C4(C5=C(O3)C=C(NCC(F)(F)F)C=C5)OCC6=C4C=CC=C6)C=C2)O[C@H](CO)[C@@H](O)[C@@H]1O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HMRef-ßGlcNAc

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

HMRef-αMan (α-Mannosidase-Targeting Probe)

  • Target Enzyme: α-Mannosidase 2C (MAN2C1), implicated in breast cancer .
  • Mechanism: Cleavage of α-mannosidic bonds, releasing a fluorescent reporter.
  • Performance: Detects lesions <1 mm in breast cancer tissues with 95% specificity for malignant vs. benign lesions (e.g., fibroadenomas) .
  • Key Difference: While HMRef-βGlcNAc targets β-hexosaminidase, HMRef-αMan focuses on α-mannosidase, reflecting divergent glycosidase pathways in different cancers.

gGlu-2OMe SiR600 (γ-Glutamyl Transpeptidase Probe)

  • Target Enzyme: γ-Glutamyl transpeptidase (GGT), overexpressed in hepatocellular carcinoma.
  • Mechanism : Activation via GGT-mediated cleavage of a γ-glutamyl group.
  • Comparison : Unlike HMRef-βGlcNAc, gGlu-2OMe SiR600 excels in liver cancer imaging but lacks utility in CRC. Dual-probe strategies (e.g., combining HMRef-βGlcNAc with gGlu-2OMe SiR600) enhance multiplexed enzyme activity mapping .

Substrate-Specific Probes for GlcNAc-Related Enzymes

  • NahK Enzymes : Exhibit promiscuous activity toward GlcNAc derivatives (e.g., C2-modified GlcNAc with N-trifluoroacetyl groups) but require 20-fold higher enzyme concentrations for detectable activity compared to HEX .

Structural Analogues and Stability

  • N-PEGylation vs. N-GlcNAcylation: N-PEGylation (e.g., PEG chains replacing GlcNAc) enhances thermal stability in proteins but lacks the stereospecificity of GlcNAc for enzyme recognition . HMRef-βGlcNAc’s GlcNAc moiety is critical for HEX binding, as its pyranose ring orientation and hydrophobic α-face mediate substrate-enzyme interactions .

Research Findings and Data Tables

Table 1: Performance Metrics of Fluorescent Probes

Probe Target Enzyme Cancer Type Sensitivity Specificity Detection Limit Reference
HMRef-βGlcNAc β-Hexosaminidase Colorectal 92% 89% 50 nM HEX
HMRef-αMan α-Mannosidase 2C Breast 95% 94% <1 mm lesions
gGlu-2OMe SiR600 γ-Glutamyltransferase Liver 88% 85% 100 nM GGT

Table 2: Substrate Specificity of GlcNAc-Targeting Enzymes

Enzyme Preferred Substrate Reaction Yield (10 min) Key Modifications Tolerated Reference
HEX HMRef-βGlcNAc 42.3% None (native GlcNAc optimal)
NahK_ATCC55813 C2-N-trifluoroacetyl-GlcNAc 38.5% N-trifluoroacetyl, N-azidoacetyl
LytB (GlcNAc)₄ oligomers N/A Polymeric GlcNAc chains

Critical Analysis and Contradictions

  • Substrate Specificity: highlights NahK enzymes’ broad substrate tolerance, including C6-sulfo-GlcNAc derivatives, which HEX cannot process . This suggests HMRef-βGlcNAc’s selectivity is enzyme-dependent, limiting cross-reactivity.
  • Clinical Utility: While HMRef-αMan distinguishes benign fibroadenomas (high fluorescence) from malignancies, HMRef-βGlcNAc’s performance in benign CRC lesions (e.g., adenomas) remains unstudied .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HMRef-ßGlcNAc
Reactant of Route 2
HMRef-ßGlcNAc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.